5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one
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Overview
Description
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction forms 4-chlorophenyl-1,2,4-oxadiazole.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic conditions to form the desired pyrimidine derivative.
Coupling of the Rings: The final step involves coupling the oxadiazole and pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the pyrimidine ring.
4-(4-chlorophenyl)-2-aminopyrimidine: Similar structure but lacks the oxadiazole ring.
5-(4-chlorophenyl)-1,2,4-triazole: Similar structure but contains a triazole ring instead of an oxadiazole ring
Uniqueness
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is unique due to its dual ring structure, which imparts a combination of properties from both the oxadiazole and pyrimidine rings. This duality enhances its pharmacological potential and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H7ClN4O2 |
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Molecular Weight |
274.66 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)10-16-12(19-17-10)9-5-14-6-15-11(9)18/h1-6H,(H,14,15,18) |
InChI Key |
ULBDGJJGAICHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=CNC3=O)Cl |
Origin of Product |
United States |
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